Product packaging for Disperse Blue 7(Cat. No.:CAS No. 3179-90-6)

Disperse Blue 7

Cat. No.: B1200070
CAS No.: 3179-90-6
M. Wt: 358.3 g/mol
InChI Key: WHPNHQRWWMLKPJ-UHFFFAOYSA-N
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Description

Foundational Significance of Disperse Dyes in Synthetic Material Science

Disperse dyes are a class of non-ionic, organic coloring substances characterized by their very low solubility in water. textilelearner.net Their development was a crucial milestone in synthetic material science, as they were specifically engineered to color hydrophobic fibers, which are resistant to traditional dyeing methods. colourinn.inresearchgate.net The foundational significance of these dyes lies in their unique ability to color the most widely produced synthetic fibers, such as polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297). alfa-chemistry.comhindprakash.com

The dyeing mechanism is not based on solubility but on molecular dispersion. alfa-chemistry.com The dyes are applied from a fine aqueous dispersion, facilitated by dispersing agents that prevent the dye particles from clumping together. ayshzj.comautumnchem.com During the dyeing process, high temperatures (typically 120–130°C) and pressure are applied. colourinn.inalfa-chemistry.com This causes the amorphous regions of the synthetic polymer chains to open, allowing the small, planar dye molecules to diffuse into the fiber. colourinn.inbris.ac.uk Once inside, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrophobic bonds. colourinn.inalfa-chemistry.com

This process results in coloration with good fastness properties, including resistance to washing, light exposure, and sublimation (heat migration), which are critical for textiles used in apparel, automotive, and home furnishing applications. alfa-chemistry.comhindprakash.com The effectiveness and versatility of disperse dyes have made them indispensable in the modern textile industry for achieving vibrant, durable colors on synthetic fabrics. colourinn.inhindprakash.com

Historical Context and Evolution of Disperse Blue 7 Applications

The history of disperse dyes began in the early 1920s with their invention for dyeing the first hydrophobic fiber, cellulose acetate. researchgate.net Initially known as acetate dyes, they were later renamed "disperse dyes" to reflect their application mechanism. researchgate.net this compound, also identified by the Colour Index number 62500 and CAS number 3179-90-6, is a member of the anthraquinone (B42736) chemical class, which is known for producing bright and fast colors. mst.dk

Historically, the primary application of this compound has been as a textile dye for synthetic fibers, valued for its colorful green-light blue hue. chemicalbook.com Its commercial use is evidenced by a variety of trade names under which it was supplied, including 'Cibacet Turquoise G' and 'Serisol Fast Blue Green BC'.

Over time, the application of this compound has expanded beyond textiles. It has been formulated for use in semi-permanent hair coloring systems, where it helps impart color to hair, typically in a shampoo base. nih.govcosmeticsinfo.org In this context, the final color achieved depends on the other ingredients in the formulation and the initial hair color. cosmeticsinfo.org

Evolution of this compound Applications
Application AreaDescriptionPrimary Substrates/Medium
Textile DyeingPrimary and historical use for coloring synthetic fabrics.Polyester, Nylon, Cellulose Acetate
CosmeticsUsed as a colorant in semi-permanent hair dye formulations. nih.govcosmeticsinfo.orgHair

Delimitation of Research Scope and Objectives for this compound Studies

Scientific research on this compound is multifaceted, focusing on its chemical properties, interactions, and analytical detection. The scope of these studies is generally confined to laboratory and analytical settings.

A primary objective of research is the chemical characterization and analysis of the compound. This includes determining its physical and chemical properties, such as solubility in various solvents and melting point. chemicalbook.com Studies often focus on developing and refining analytical methods, like spectrophotometry and polarography, for its detection and quantification, particularly in textiles or environmental samples. nih.gov

Another significant area of research is its toxicological profile , specifically its genotoxicity and sensitization potential. Investigations have explored the mutagenic activity of this compound, with studies showing positive results for point mutations in bacterial assays when metabolic activation is present. nih.govcosmeticsinfo.org Furthermore, its role as a contact allergen in textiles has been a subject of study, as anthraquinone dyes are recognized as a cause of clothing dermatitis. nih.gov

The environmental fate of disperse dyes, including this compound, is also a key research area. Due to their low water solubility, these dyes can persist in aquatic environments, making their removal from industrial wastewater a critical objective. wikipedia.orgresearchgate.net Research in this domain aims to develop efficient methods for dye adsorption and degradation from textile effluents.

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Registry Number3179-90-6
Molecular FormulaC18H18N2O6 medkoo.com
Molecular Weight358.35 g/mol medkoo.com
AppearanceFine black powder cosmeticsinfo.orgnih.gov
Melting Point215-220°C chemicalbook.com
SolubilitySoluble in acetone, ethanol (B145695), carbon tetrachloride; slightly soluble in benzene (B151609). chemicalbook.com chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O6 B1200070 Disperse Blue 7 CAS No. 3179-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione
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InChI

InChI=1S/C18H18N2O6/c21-7-5-19-9-1-2-10(20-6-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,19-24H,5-8H2
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InChI Key

WHPNHQRWWMLKPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCO
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Molecular Formula

C18H18N2O6
Record name DISPERSE BLUE 7
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DSSTOX Substance ID

DTXSID8025208
Record name 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone
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Molecular Weight

358.3 g/mol
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Physical Description

Disperse blue 7 is a fine black powder. (NTP, 1992)
Record name DISPERSE BLUE 7
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)
Record name DISPERSE BLUE 7
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CAS No.

3179-90-6
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]-
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Record name DISPERSE BLUE 7
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Melting Point

greater than 572 °F (NTP, 1992)
Record name DISPERSE BLUE 7
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Synthetic Methodologies and Advanced Chemical Derivatization of Disperse Blue 7

Conventional Synthetic Routes and Precursor Chemistry

Conventional synthetic routes for Disperse Blue 7 primarily involve condensation reactions utilizing specific anthraquinone (B42736) precursors. One established method entails the condensation of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 2-Aminoethanol (monoethanolamine). Following this condensation, the product undergoes oxidation, typically in the presence of agents such as ammonia (B1221849) and boric acid, or sodium hydroxide (B78521), or piperidine (B6355638). worlddyevariety.comchemicalbook.com An alternative conventional approach also involves the condensation of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 2-Aminoethanol, specifically carried out in an ethanol (B145695) solvent, followed by the oxidation of the resulting intermediate. worlddyevariety.com

The primary precursor for this compound in these conventional syntheses is 1,4,5,8-Tetrahydroxyanthracene-9,10-dione, which provides the core anthraquinone scaffold. The introduction of the 2-hydroxyethylamino groups is facilitated by the reaction with 2-Aminoethanol. worlddyevariety.comchemicalbook.com

Table 1: Key Precursors and Reactants in Conventional this compound Synthesis

Compound NameRole in SynthesisPubChem CID
1,4,5,8-Tetrahydroxyanthracene-9,10-dioneCore Precursor12224
2-AminoethanolAmine Reactant700

Modernized Synthesis Techniques

Modernized synthesis techniques aim to enhance efficiency, reduce reaction times, and promote more environmentally friendly processes. While specific detailed protocols for this compound using all these techniques are not extensively documented in the public domain, the principles of these methods are broadly applied to disperse dye synthesis, including anthraquinone derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained prominence in organic chemistry due to its ability to significantly reduce reaction times and improve yields by rapidly heating reaction mixtures uniformly. For the synthesis of disperse dyes, including those with complex structures, microwave irradiation can accelerate condensation and cyclization reactions. For instance, microwave irradiation has been successfully employed in the one-pot synthesis of certain disperse dyes, demonstrating better outcomes compared to traditional heating methods. nih.gov This technique facilitates faster molecular interactions and can lead to cleaner reaction profiles by minimizing side reactions.

Integration of Ultrasonic Technology in Synthetic Processes

Ultrasonic technology, or sonochemistry, utilizes high-frequency sound waves to induce cavitation, creating localized hot spots, high pressures, and shear forces within the reaction mixture. These extreme conditions can enhance mass transfer, increase reaction rates, and improve yields in various organic syntheses, including dye production. The integration of ultrasonic technology can be particularly beneficial for heterogeneous reactions or those involving poorly soluble reactants, potentially improving the efficiency of condensation and oxidation steps in this compound synthesis.

Supercritical Fluid Dyeing as a Green Synthesis and Application Medium

Supercritical fluid technology, particularly using supercritical carbon dioxide (scCO₂), represents a significant advancement towards greener chemical processes. While primarily known for its application in dyeing textiles, scCO₂ can also function as a reaction medium for dye synthesis. Its unique properties, such as high diffusivity, low viscosity, and tunable solvent strength, allow for efficient mass transfer and elimination of organic solvents typically used in conventional synthesis and dyeing processes. mdpi.com

For disperse dyes, scCO₂ can facilitate both synthesis and direct application in a single, integrated process, reducing waste and energy consumption. This method is particularly advantageous for hydrophobic dyes like this compound, as scCO₂ can effectively dissolve the dye and penetrate synthetic fibers without the need for water or dispersing agents. mdpi.com

Design and Synthesis of this compound Derivatives for Functional Enhancement

The design and synthesis of derivatives of existing dyes like this compound often focus on modifying the core structure to enhance specific functional properties such as lightfastness, washfastness, tinctorial strength, or to introduce new functionalities. For anthraquinone dyes, derivatization typically involves modifications to the amino or hydroxyl groups, or the introduction of new substituents on the anthraquinone ring.

Optimization of Synthesis Parameters for Industrial and Laboratory Scale-Up

Optimization of synthesis parameters is crucial for both laboratory and industrial scale-up of this compound production, aiming to maximize yield, purity, and efficiency while minimizing costs and environmental impact. Key parameters typically include:

Temperature Control: Precise temperature management is critical, especially during condensation and oxidation steps, to ensure complete reaction and prevent degradation or formation of undesirable by-products. For instance, in related anthraquinone dye syntheses, specific temperature ranges are maintained for condensation and subsequent heating phases to optimize yield and product quality. google.com

Reactant Molar Ratios: Stoichiometric control of precursors and reactants, such as 1,4,5,8-Tetrahydroxyanthracene-9,10-dione and 2-Aminoethanol, is essential to ensure high conversion rates and minimize unreacted starting materials. google.com

Solvent Selection: The choice of solvent plays a vital role in solubility, reaction kinetics, and ease of product isolation. Organic solvents are commonly used in anthraquinone dye synthesis, with considerations for their recovery and environmental impact. google.com

Reaction Time: Optimizing reaction duration is necessary to achieve maximum conversion without leading to side reactions or product decomposition. google.com

Catalyst/Additive Use: The presence of catalysts or specific additives (e.g., boric acid, sodium hydroxide, piperidine for oxidation) can significantly influence reaction rates and selectivity. worlddyevariety.comchemicalbook.com

Purification and Isolation Techniques: Efficient crystallization, filtration, and washing protocols are vital for obtaining high-purity this compound, reducing impurities, and facilitating solvent recycling. For instance, post-reaction, crude products often undergo crystallization in hot water, followed by vacuum filtration and washing with ethanol to remove unreacted starting materials. google.com

Industrial scale-up also involves considerations such as reactor design, mixing efficiency, heat transfer, and downstream processing, all of which are fine-tuned based on laboratory findings to ensure consistent product quality and economic viability.

Advanced Analytical Characterization and Detection of Disperse Blue 7

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental for understanding the interaction of Disperse Blue 7 with electromagnetic radiation, providing insights into its electronic transitions, vibrational modes, and nuclear environments.

UV-Visible (UV-Vis) absorption spectroscopy is a primary technique for evaluating the chromophoric properties of this compound, as it directly relates to its color and light absorption characteristics. Dyes absorb visible light at wavelengths complementary to their perceived color. thermofisher.com For this compound, studies in wastewater analysis have identified a maximum absorption wavelength at 570 nm, which corresponds to its blue coloration. researchgate.net This technique is essential for qualitative assessment and can be used to determine dye concentration based on the Beer-Lambert law. upc.edu Typical UV-Vis absorption spectra measurements are collected across the visible spectrum (e.g., 400-800 nm) with specific parameters such as a 1 nm bandwidth and 0.30 seconds integration time. thermofisher.com

Fourier Transform Infrared (FT-IR) spectroscopy is employed to elucidate the structural features of this compound by identifying its characteristic functional groups and molecular bonds. This technique operates on the principle that molecules absorb specific frequencies of infrared light, causing their chemical bonds to vibrate at unique frequencies, thereby producing a characteristic spectrum or "fingerprint" of the molecule. nih.govresearchgate.netpressbooks.pub FT-IR spectra for this compound are typically obtained using techniques like the KBr-Pellet method. nih.gov Although specific peak assignments for this compound are not extensively detailed in general literature, FT-IR can identify key vibrational modes such as C-H, O-H, and N-H bonds, and carbonyl groups. nih.govresearchgate.net For other related dyes, FT-IR has been used to observe changes in characteristic peaks associated with azo bonds (-N=N-) and benzene (B151609) rings, indicating their presence or degradation. researchgate.net The technique can be used for both qualitative identification and quantitative analysis. pressbooks.pub

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular conformation and chemical environment of atoms within this compound. This technique is highly sensitive to intermolecular interactions and packing structures, making it invaluable for understanding the precise arrangement of atoms in the compound. mdpi.com For this compound, 13C NMR spectra are available, offering insights into the carbon backbone and substituent positions. nih.gov High-resolution NMR is a powerful tool for investigating the structure and dynamics of organic systems. mdpi.com

Mass Spectrometry (MS) is a highly sensitive and selective analytical technique used for the identification and quantification of this compound, particularly in complex matrices and for trace analysis. lcms.czresearchgate.netepa.gov

Direct Analysis in Real Time (DART) Mass Spectrometry is a rapid and preparation-free ambient ionization technique that is highly beneficial for the quick assessment of disperse dyes like this compound in various samples, including polyester (B1180765) fibers. researchgate.netnih.gov DART-MS allows for the direct analysis of fabric pieces and single thread samples, providing a fast determination of organic pigments without the need for complicated pre-treatment processes or lengthy analysis times. researchgate.netnih.gov It is capable of characterizing individual dyes and confirming their chemical structures, even in mixtures, with the assistance of high-resolution mass spectrometry databases. researchgate.netnih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a robust and highly sensitive method for the screening and quantification of this compound in various matrices, including textiles and environmental water samples. lcms.czsciex.comlcms.czlabrulez.comoup.comnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netsciex.com

For this compound, LC-ESI-MS/MS methods have demonstrated excellent performance. The precursor ion for this compound is typically observed at m/z 359.1238, corresponding to the protonated molecule [M+H]+. nih.gov Fragmentation patterns yield characteristic product ions, such as m/z 314, 283, and 327, which are crucial for definitive identification. nih.gov

Table 1: LC-ESI-MS/MS Parameters and Performance for this compound

ParameterValueSource
Precursor Ion (m/z)359.1238 ([M+H]+) nih.gov
Fragment Ions (m/z)314, 283, 327 nih.gov
Limit of Quantification (LOQ)0.1 µg/kg sciex.com
Linear Range0.1-100 µg/kg sciex.com
Relative Standard Deviation (RSD) (n=6)2.31% sciex.com
Matrix Effect (ME) at 10 ng/mL74.2%–120.9% lcms.cz
Matrix Effect (ME) at 50 ng/mL141.3%–257.3% (ion enhancement) lcms.cz
Recovery Rate (General for Disperse Dyes)81.8%–114.1% (at 10 ng/mL) lcms.cz, 91%–110% (for 3 replicates) labrulez.com lcms.czlabrulez.com

LC-ESI-MS/MS systems often utilize triple quadrupole mass spectrometers (e.g., SCIEX Triple Quad 4500, Xevo TQD) with electrospray ionization (ESI) typically operating in positive ion mode for disperse dyes. sciex.comlabrulez.com Mobile phases commonly consist of aqueous solutions with additives like ammonium (B1175870) acetate (B1210297) and formic acid, combined with organic solvents such as acetonitrile. sciex.comlabrulez.com Multiple Reaction Monitoring (MRM) is the preferred acquisition mode due to its high selectivity and sensitivity, enabling the detection of trace levels of dyes in complex mixtures. epa.govlabrulez.com

Table 2: Typical LC-ESI-MS/MS Instrumental Conditions for Disperse Dyes (General)

ParameterConditionSource
Ionization ModeESI positive and negative labrulez.com
Capillary Voltage0.7 kV labrulez.com
Source Temperature150 °C labrulez.com
Desolvation Temperature500 °C labrulez.com
Desolvation Gas1000 L/h labrulez.com
Cone Gas20 L/h labrulez.com
Curtain Gas (CUR)40 psi sciex.com
Nebulizing Gas (GS1)40 psi sciex.com
Heater Gas (GS2)40 psi sciex.com
Ion Spray Voltage (IS)5500V (positive mode), -4500V (negative mode) sciex.com
Acquisition ModeMultiple Reaction Monitoring (MRM) labrulez.com

The method's ability to achieve low limits of quantification and good recovery rates makes it suitable for stringent regulatory testing, such as those outlined in standards for ecological textiles. sciex.comlcms.cz

Morphological and Crystalline Characterization

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS can provide crucial insights into its surface chemistry, particularly when the dye is incorporated into or adsorbed onto various materials.

In studies involving molecularly imprinted polymers (MIPs) designed for the removal of azo dyes, including this compound, XPS has been employed to analyze the surface composition of the polymers. For instance, XPS survey wide scan spectra of imprinted polymers show common and major peaks for carbon (C1s) at approximately 285 eV and oxygen (O1s) at around 532 eV researchgate.net. The presence of nitrogen (N1s) at approximately 401 eV is attributed to the nitrogen content of the azo dyes within the MIPs researchgate.net. The disappearance of this nitrogen peak after washing or desorption processes indicates the effective removal of the template dye molecule from the polymer network researchgate.net.

XPS analysis can also be used to understand the chemical binding states between dyes and textile filaments. For example, in studies involving N-doped TiO2 nanoparticles sensitized with disperse blue dyes on PET filaments, XPS spectra revealed the presence of carbon, oxygen, nitrogen, and titanium on the surface mdpi.com. The nitrogen element could originate from both residual urea (B33335) used in the synthesis and the residual disperse blue dye itself, indicating the successful incorporation of these components onto the filament surface mdpi.com. This technique helps to confirm the chemical interactions and distribution of the dye on material surfaces, providing quantitative elemental analysis data. mdpi.com

Table 1: Typical XPS Core-Level Peak Positions for Elements in this compound and Related Polymers researchgate.net

ElementCore-Level Peak (eV)Chemical State/Attribution
C1s~285Carbon in the polymer/dye
O1s~532Oxygen in the polymer/dye
N1s~401Nitrogen from azo dyes

Method Development and Validation for Environmental and Material Matrices

The detection and quantification of this compound in environmental and material matrices are critical due to its widespread use in textiles and potential environmental concerns. Analytical methods must be robust, sensitive, and selective to accurately determine the dye's presence and concentration.

Environmental Matrices (e.g., Water): Disperse dyes, including this compound, are sparingly soluble in water and are typically used in colloidal dispersions for dyeing hydrophobic textile fibers oup.com. Their physicochemical properties and potential toxicity necessitate the development of sensitive analytical methods for monitoring them in aquatic environments, such as river waters and wastewaters oup.com.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a prominent technique for the determination of disperse dyes in environmental water samples oup.comoup.com. This method offers high sensitivity and selectivity, allowing for the detection and quantification of dyes at low levels. For instance, an optimized Solid Phase Extraction (SPE)-LC-ESI-MS/MS method has been developed to monitor disperse azo dyes in environmental aquatic samples oup.comoup.com. This method typically involves sample preparation steps like SPE for pre-concentration, followed by chromatographic separation and mass spectrometric detection.

Method validation parameters for such techniques include:

Linearity: Calibration curves are constructed to establish the linear range of detection. For various disperse dyes, including Disperse Blue 373 (a related disperse blue dye), good linearity has been observed between 2.0 and 100.0 ng/mL in aqueous solutions oup.comoup.com.

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentrations that can be reliably detected and quantified. For disperse dyes in environmental water samples using SPE-LC-ESI-MS/MS, LODs can be as low as 2.0 ng/L, and LOQs around 8.0 ng/L oup.comoup.com.

Accuracy and Precision: These are assessed through intra- and inter-day analyses, typically yielding relative standard deviations (RSD) below 6% for intra-day and 13% for inter-day analyses at specified concentrations (e.g., 25.0 ng/mL) oup.comoup.com. Recovery studies, where known concentrations of dyes are spiked into samples, typically show average recoveries greater than 70% with RSD <20% oup.comoup.com.

A directly-coupled-column ultra-fast liquid chromatography coupled with diode array detection (UFLC-DAD) method has also been developed and validated for the determination of allergenic disperse dyes, including this compound, in river water at sub-ppb levels nih.gov. This method utilized magnetic solid-phase extraction (MSPE) for preconcentration, achieving an enrichment factor of 100 times nih.gov. The validation results demonstrated excellent performance in terms of trueness (76.8–99.0%), precision (intraday: 2.2–8.0%, interday: 3.3–8.2%), and sensitivity (limits of determination: 0.027–1.46 μg/L) nih.gov. In one study, this compound was detected in river water at a concentration of 12.6 μg/L nih.gov.

Table 2: Typical Validation Parameters for Disperse Dyes in Environmental Water Samples using SPE-LC-ESI-MS/MS oup.comoup.com

ParameterValue Range (Example)
Linearity2.0 – 100.0 ng/mL
LOD~2.0 ng/L
LOQ~8.0 ng/L
Intra-day RSD<6%
Inter-day RSD<13%
Average Recovery>70%

Material Matrices (e.g., Textiles): Disperse dyes are widely used in synthetic textiles such as polyester, nylon, and acrylic satra.com. The presence of certain disperse dyes in textiles is regulated due to potential health concerns lcms.czg-star.com. Therefore, robust methods are needed for their detection and quantification in fabric.

High-performance liquid chromatography (HPLC) and liquid chromatography with mass selective selection (LC-MS or LC-MS/MS) are commonly used techniques for quantifying disperse dyes in textile substrates satra.comlcms.cz. Sample preparation for textiles typically involves extraction of the colorants from the textile into a suitable solvent satra.comlcms.czresearchgate.net. Common extraction solvents include methanol (B129727) (MeOH) lcms.cz, dimethylformamide (DMF) researchgate.netmdpi.com, and chlorobenzene (B131634) researchgate.netmdpi.com. Extraction procedures often involve sonication at elevated temperatures (e.g., 50 °C for 30 minutes) lcms.cz.

Method validation for textile matrices includes assessing matrix effects and recovery rates. For this compound in textile samples, LC-MS/MS methods have shown recovery rates ranging from 81.8% to 114.1% at concentrations of 10 ng/mL, and from 84.9% to 104.1% at 50 ng/mL lcms.cz. Matrix effects can vary for different disperse dyes, with this compound sometimes exhibiting significant ion enhancement at higher concentrations (e.g., 141.3%–257.3% at 50 ng/mL) but performing better at lower concentrations (e.g., 74.2%–120.9% at 10 ng/mL) lcms.czshimadzu.com. Limits of quantification (LOQ) for this compound in textiles using LC-MS/MS can be as low as 0.1 µg/kg, with linear ranges typically from 0.1 to 100 µg/kg and RSD values around 2.31% sciex.com.

Table 3: Validation Parameters for this compound in Textile Matrices using LC-MS/MS lcms.czsciex.com

ParameterValue (this compound)
LOQ0.1 µg/kg
Linear Range0.1 – 100 µg/kg
RSD (n=6)2.31%
Recovery (10 ng/mL)81.8% – 114.1%
Recovery (50 ng/mL)84.9% – 104.1%

Environmental Fate and Transformation Pathways of Disperse Blue 7

Environmental Distribution and Persistence in Aquatic and Solid Phases

The environmental distribution of Disperse Blue 7 is largely dictated by its physicochemical properties. As a disperse dye, it has limited solubility in water, a characteristic that significantly influences its behavior in aquatic systems. wikipedia.org This low aqueous solubility suggests a strong tendency to partition from the water column onto solid phases, such as suspended particulate matter, sediments, and sludge. Consequently, sediments are expected to be a primary sink for this compound released into aquatic environments.

Anthraquinone (B42736) dyes, as a class, are known for their chemical stability and resistance to degradation, contributing to their persistence in the environment. nih.gov The complex aromatic structure of this compound makes it recalcitrant to natural attenuation processes. While specific half-life data in water and sediment are not extensively documented, its structural characteristics suggest that it would persist in the environment, particularly in anoxic sediment layers where degradation processes may be slow.

Table 1: Physicochemical Properties of this compound

**4.2. Abiotic Transformation Mechanisms

Abiotic processes, driven by light energy and chemical reactions, play a role in the transformation of this compound in the environment.

Photolytic degradation involves the breakdown of chemical compounds by light energy. While specific studies on the photolytic degradation of this compound are limited, research on structurally similar anthraquinone dyes, such as Disperse Blue 73 and Disperse Blue 56, provides insight into potential pathways. The photocatalytic degradation of Disperse Blue 73 has been demonstrated using a photo-Fenton process (Fe³⁺/H₂O₂) under visible light. multiarticlesjournal.com This process generates highly reactive hydroxyl radicals that attack the dye molecule, leading to its degradation. The efficiency of this degradation is highly dependent on environmental factors such as pH, initial dye concentration, and the concentration of the catalyst. multiarticlesjournal.com For Disperse Blue 73, the optimal degradation rate was observed at a pH of 2.8. multiarticlesjournal.com The rate of degradation tends to increase with dye concentration up to a certain point, after which higher concentrations can inhibit the process by filtering light. multiarticlesjournal.com Similarly, photocatalytic degradation of Disperse Blue 56 has been achieved with high removal rates using copper-titanium-pillared interlayered clays (B1170129) (Cu-Ti-PILCs) as a catalyst. tuiasi.ro These findings suggest that this compound is likely susceptible to similar photocatalytic degradation processes in sunlit surface waters, provided that suitable catalysts or radical-generating species are present.

Table 2: Conditions for Photocatalytic Degradation of Disperse Blue 73

In anoxic environments like buried sediments, chemical reduction can be a significant transformation pathway for organic pollutants. This compound contains an anthraquinone core and amine functional groups, which can undergo reduction. nih.govnoaa.gov While the reduction of azo dyes in sediments is well-documented to proceed via the cleavage of the azo bond, the reduction of anthraquinone dyes follows a different mechanism. researchgate.net The anthraquinone structure can be reduced to its hydroquinone (B1673460) form. Furthermore, as an amine, this compound can react with strong reducing agents. nih.govnoaa.gov The specific redox chemistry of this compound in natural sediments has not been extensively studied, but it is plausible that it undergoes slow reduction under anoxic conditions, mediated by inorganic reductants present in the sediment or by the sediment's organic matter.

Biotransformation Pathways

Microorganisms, including bacteria and fungi, have evolved diverse metabolic pathways to break down complex organic molecules and can play a crucial role in the ultimate fate of this compound.

Bacterial degradation is a key process in the environmental attenuation of synthetic dyes. Numerous bacterial species from genera such as Pseudomonas, Bacillus, Aeromonas, and Klebsiella have been shown to degrade various anthraquinone dyes. nih.govsciepub.com The biodegradation of these dyes is often initiated by a reduction reaction that breaks down the complex, chromophoric structure. nih.gov This is typically accomplished by reductases that cleave the conjugated system, leading to decolorization. Following the initial breakdown, the resulting aromatic intermediates can be further mineralized, often under aerobic conditions, into simpler compounds like carbon dioxide and water. nih.gov While specific bacterial strains that degrade this compound have not been prominently reported, the broad capabilities of bacteria to degrade other anthraquinone dyes suggest that similar pathways would be involved. The efficiency of this degradation is influenced by environmental conditions such as pH, temperature, and the availability of co-substrates (additional carbon and nitrogen sources) that support microbial growth. nih.gov

Table 3: Examples of Bacteria Capable of Degrading Anthraquinone Dyes

Fungi, particularly white-rot fungi and certain molds like Aspergillus, are highly effective in degrading recalcitrant pollutants, including synthetic dyes. nih.govresearchgate.net Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes, such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). researchgate.net

Detailed studies on the degradation of the anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 provide a model for the fungal degradation of this compound. nih.govresearchgate.net The degradation process begins with an attack on the dye's conjugated structure by these extracellular enzymes, leading to the cleavage of the anthraquinone chromophore, which is the key step in decolorization. nih.gov In the case of Aspergillus sp. XJ-2, manganese peroxidase was identified as the primary enzyme responsible for initiating the degradation. nih.gov The process results in the formation of various smaller intermediate compounds, which can be further mineralized. nih.gov This enzymatic system allows fungi to degrade a wide spectrum of dyes under various environmental conditions. researchgate.netrsc.org

Table 4: Fungal Degradation of Anthraquinone Dyes by Aspergillus sp. XJ-2

Enzymatic Activities in Dye Transformation (e.g., Azo-reductase, Laccase, Manganese Peroxidase)

The biotransformation of this compound, an anthraquinone-based dye, is primarily mediated by oxidoreductive enzymes produced by various microorganisms. Due to its chemical structure, which lacks an azo bond (-N=N-), azo-reductase is not involved in its degradation pathway. The key enzymes implicated in the breakdown of anthraquinone dyes are ligninolytic enzymes, particularly laccase and manganese peroxidase (MnP), commonly secreted by white-rot fungi.

Laccase (Lac): Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, making them effective in degrading synthetic dyes. mdpi.com The enzyme utilizes molecular oxygen as the final electron acceptor, reducing it to water. mdpi.com While studies focusing specifically on this compound are limited, research on other anthraquinone dyes demonstrates the efficacy of laccase. For instance, purified laccase has been shown to decolorize the anthraquinone dye Remazol Brilliant Blue R (RBBR) more rapidly than it does azo dyes. nih.gov The activity of laccase can be significantly enhanced by the presence of copper ions, which not only serve as a cofactor in the enzyme's catalytic center but can also regulate the expression of laccase-encoding genes at the transcriptional level. mdpi.com

The combined action of these enzymes can lead to the effective breakdown of the dye's chromophoric structure, resulting in decolorization and partial mineralization. nih.gov

Characterization of Biotransformation Products and Intermediates

The complete mineralization of this compound into CO₂ and water is a complex process, often resulting in the formation of various intermediate compounds. While specific studies detailing the biotransformation products of this compound are not extensively available, research on the degradation of the structurally similar anthraquinone dye, Disperse Blue 2BLN, by Aspergillus sp. XJ-2 provides valuable insights into potential transformation pathways. nih.gov

Analysis using Gas Chromatography-Mass Spectrometry (GC-MS) of the degradation of Disperse Blue 2BLN revealed the cleavage of the central anthraquinone chromophore. nih.govresearchgate.net This breakdown leads to the formation of several smaller, lower molecular weight metabolites, indicating partial mineralization of the parent dye molecule. The proposed degradation pathway involves the breakage of the anthraquinone ring at different positions, leading to a variety of intermediate products. nih.gov

Some of the key metabolites identified during the enzymatic degradation of Disperse Blue 2BLN are listed below. nih.gov

Retention Time (min)Mass Peak (m/z)Identified Compound
34.5581672-(N-methyl-p-phenylenediamine) ethanol (B145695)
47.232278Dibutyl phthalate
50.138292Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate

Data sourced from the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2. nih.gov

The identification of these intermediates confirms that the enzymatic process does not merely adsorb the dye but actively transforms its chemical structure into simpler aromatic and aliphatic compounds. nih.gov

Influence of Environmental Parameters on Fate and Transformation

The efficiency of the enzymatic degradation of this compound is significantly influenced by various environmental parameters, primarily pH and temperature. These factors directly affect the activity and stability of the enzymes responsible for the transformation, as well as the chemical state of the dye molecule itself.

pH: The pH of the medium is a critical factor for enzymatic activity. Most enzymes have an optimal pH range at which they exhibit maximum catalytic efficiency. For dye degradation, this optimal pH can vary widely depending on the specific microorganism and the enzymes it produces. For instance, the degradation of turquoise blue dye by Bacillus megaterium was found to be optimal at a neutral pH of 7.0. researchgate.net In contrast, peroxidase-based degradation of other disperse dyes has shown maximum decolorization in highly acidic conditions, such as pH 2.0. epj-conferences.org For the photocatalytic degradation of Disperse Blue 94, a neutral pH of 7.0 was also found to be optimal. ijsdr.org Deviations from the optimal pH can lead to a decrease in enzyme activity and, consequently, a lower degradation rate. researchgate.net

Temperature: Temperature influences the rate of enzymatic reactions, with higher temperatures generally increasing the kinetics of the reaction up to an optimal point. researchgate.net For microbial degradation, the optimal temperature often reflects the ideal growth conditions for the microorganism. Studies on the biodegradation of turquoise blue dye by B. megaterium and Methylene (B1212753) Blue by Bacillus sp. identified an optimal temperature of 37°C and 35°C, respectively. researchgate.netmdpi.com However, temperatures exceeding the optimum can cause thermal inactivation and denaturation of the enzymes, leading to a rapid loss of activity. researchgate.net For example, some peroxidase enzymes tend to lose significant degradation capability at temperatures above 45°C.

The following table summarizes optimal conditions found for the degradation of various textile dyes, illustrating the typical ranges for these environmental parameters.

Dye NameDegradation MethodOptimal pHOptimal Temperature (°C)
Turquoise Blue DyeBiodegradation by Bacillus megaterium7.037
Methylene BlueBiodegradation by Bacillus sp.7.035
Disperse DyesDegradation by Cucurbita pepo peroxidase2.020
Disperse Blue 94Photocatalytic Degradation7.0Not Specified

Note: The data in this table is for various dyes and is presented to illustrate the influence of these parameters; specific optimal conditions for this compound may vary. researchgate.netepj-conferences.orgijsdr.orgmdpi.com

Advanced Remediation Technologies for Disperse Blue 7 Removal

Adsorption-Based Removal Strategies

Adsorption is a widely recognized and effective method for wastewater purification, particularly for the removal of organic pollutants like dyes, owing to its operational simplicity, cost-effectiveness, and superior removal capabilities compared to some conventional treatments. scispace.comtsijournals.comijert.org

Development of Novel Adsorbent Materials

Various materials have been explored as adsorbents for Disperse Blue 7, including both conventional and novel substances. Activated carbon is a popular and extensively used adsorbent globally due to its high adsorption capacity and reactive surface. tsijournals.com However, its production cost and regeneration difficulties can be a limitation. scispace.comamazonaws.com

Studies have investigated the use of activated carbon derived from Iraqi date palm seeds for Disperse Blue dye removal, demonstrating its effectiveness. tsijournals.com Fly ash, a waste product from coal combustion, has also been employed as a low-cost adsorbent for Disperse Blue 79 (a related disperse dye) and other dyes, showing significant removal percentages. ijert.orggnest.orgjournalijar.comircwash.orgmatec-conferences.org Similarly, zeolites, particularly those synthesized from cenospheres (a component of fly ash), have shown high potential for removing Disperse Blue 79:1, achieving up to 89% removal. ascelibrary.orgresearchgate.netnih.goviwaponline.comiwaponline.com Hydroxyapatite (B223615), synthesized through coprecipitation, has also demonstrated its ability to remove Disperse Blue SBL (a similar disperse dye) from aqueous solutions, with high adsorption capacities. scispace.comjesc.ac.cnresearchgate.netsciengine.com

Table 1: Examples of Adsorbent Materials and Their Performance for Disperse Blue Dye Removal

Adsorbent MaterialDisperse Dye TypeKey Findings (Removal Efficiency/Capacity)Reference
Activated Carbon (from Iraqi date palm seeds)Disperse Blue66.47% removal at 0.3 g dose; Langmuir isotherm, pseudo-second order kinetics. tsijournals.com tsijournals.com
Zeolite (synthesized from cenospheres)Disperse Blue 79:189% removal in 120 min with 0.8 g/L adsorbent dosage; Monolayer adsorption capacity of 109.8 mg/g. ascelibrary.org ascelibrary.org
Hydroxyapatite (poorly crystalline)Disperse Blue SBLAdsorption capacity increased from 243.90 to 434.78 mg/g with temperature increase (30-60°C). scispace.com scispace.com
Fly AshDisperse Blue 79Maximum 99% removal after 45 min of agitation at 1 g/L dose. journalijar.com journalijar.com
Cenospheres Activated Carbon CompositesDisperse Blue 79:176% maximum removal at optimized conditions. iaea.org iaea.org

Adsorption Isotherm Modeling

Adsorption isotherm models are crucial for understanding the interaction between the adsorbate (dye) and the adsorbent surface at equilibrium. For Disperse Blue dyes, several models have been applied:

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. scispace.com Studies on activated carbon from date palm seeds and zeolite synthesized from cenospheres have shown that the Langmuir isotherm model provides the best fit for Disperse Blue dye adsorption data, indicating monolayer adsorption. tsijournals.comascelibrary.orgiaea.org Hydroxyapatite also exhibits adsorption isotherms that follow the Langmuir model with high adsorption capacities. scispace.comjesc.ac.cnresearchgate.netsciengine.com

Freundlich Isotherm: This model describes multilayer adsorption on heterogeneous surfaces. While Langmuir often provides a better fit for Disperse Blue, the Freundlich equation has also been used to analyze adsorption data, particularly for fly ash mixtures with soil. gnest.org

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on adsorption. While not as frequently cited for this compound specifically in the provided snippets, it is a common isotherm model in adsorption studies.

Adsorption Kinetics and Thermodynamic Investigations

Adsorption kinetics describe the rate at which the adsorption process occurs, while thermodynamic investigations provide insights into the spontaneity and energy changes involved.

Kinetic Models:

Pseudo-first-order model: This model suggests that the rate of adsorption is proportional to the number of available adsorption sites. For some disperse dyes, including Disperse Blue 56, the pseudo-first-order kinetic model has shown a good fit to experimental data. amazonaws.com

Pseudo-second-order model: This model assumes that the adsorption rate is controlled by the chemical adsorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. laccei.org For Disperse Blue dyes on activated carbon, zeolite, and fly ash, the pseudo-second-order model has often been found to represent the adsorption kinetics more accurately. tsijournals.comjournalijar.comascelibrary.orglaccei.org

Intraparticle Diffusion model: This model helps determine if intraparticle diffusion is the rate-limiting step.

Thermodynamic Investigations:

Studies on the adsorption of Disperse Blue SBL by hydroxyapatite have shown that the process is exothermic, with a negative enthalpy of adsorption, indicating strong forces of attraction and a chemical nature. scispace.com Similarly, thermodynamic data for Disperse Blue 79:1 adsorption on zeolite synthesized from cenospheres suggest an exothermic and spontaneous process. ascelibrary.orgresearchgate.net The negative value of Gibbs free energy (ΔG°) further confirms the feasibility and spontaneity of the adsorption process. iaea.org For fly ash, an increase in temperature has been observed to increase the adsorption process, indicating an endothermic process in some cases. journalijar.com

Influence of Solution Chemistry and Operating Conditions on Adsorption Efficiency

Several factors related to solution chemistry and operating conditions significantly impact the efficiency of this compound adsorption:

pH: The pH of the solution is a critical factor. For Disperse Blue dyes, the effect of pH can vary depending on the adsorbent. For activated carbon, the adsorption of Disperse Blue dye has been observed to remain relatively constant over a wide pH range (e.g., 3-11 or 4-12), with pH 7 often selected as optimum due to the dye's low solubility and tendency to accumulate on the adsorbent surface. tsijournals.comusm.my However, for hydroxyapatite, the adsorption capability of Disperse Blue SBL decreases at pH values above 7, attributed to the surface charge of hydroxyapatite becoming negatively charged, leading to electrostatic repulsion with the anionic dye molecules. scispace.comresearchgate.net Conversely, some studies on sawdust and surfactant-treated sawdust show maximum adsorption of disperse dyes at lower pH values (e.g., pH 2-3). amazonaws.com For fly ash, pH has been reported to have no significant influence on dye adsorption in some cases. journalijar.comircwash.org

Adsorbent Dose: Increasing the adsorbent dose generally leads to an increase in the percentage of dye removal due to the availability of more active sites and greater surface area. scispace.comtsijournals.comjournalijar.comjesc.ac.cnresearchgate.netlaccei.org However, beyond an optimal dose, the increase in removal efficiency may plateau or even decrease due to overlapping or aggregation of adsorption sites. scispace.comtsijournals.comjournalijar.com

Initial Dye Concentration: The removal of dyes can be highly dependent on the initial concentration of the solution. gnest.orgjournalijar.com Increasing dye concentration can lead to a decrease in the adsorption removal percentage as the adsorbent surface gets saturated and light penetration to the photocatalyst is hindered in AOPs. journalijar.comijsdr.org

Contact Time: Adsorption of Disperse Blue dyes is typically rapid initially and then slows down, eventually reaching equilibrium. scispace.comuobaghdad.edu.iq Equilibrium times can vary depending on the adsorbent, with some studies reporting equilibrium within 30 minutes for flint clay and 45 minutes for fly ash. journalijar.comuobaghdad.edu.iq

Temperature: The effect of temperature on Disperse Blue adsorption can vary. For hydroxyapatite, the adsorption capacity of Disperse Blue SBL has been observed to increase with increasing temperature, indicating an endothermic process. scispace.comresearchgate.net Conversely, for zeolite, thermodynamic data suggest exothermic adsorption. ascelibrary.orgresearchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of technologies that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidants capable of degrading a wide range of organic pollutants, including recalcitrant dyes like this compound. researchgate.net AOPs offer a promising alternative to traditional methods, as they aim for complete mineralization of pollutants rather than just transfer. researchgate.net

Photocatalytic Degradation Mechanisms

Photocatalytic degradation, a subset of AOPs, utilizes semiconductor photocatalysts (e.g., TiO2, ZnO) activated by light to generate electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. researchgate.netmdpi.com These radicals are highly effective in breaking down the complex molecular structures of dyes.

For Disperse Blue dyes, photocatalytic degradation has been extensively studied:

Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst. Studies have shown that modified nano-TiO2 film electrodes can achieve high decolorization extents for Disperse Blue under UV light. researchgate.net The photocatalytic activity of TiO2 is influenced by factors such as modification methods, light irradiance, crystal facet, band gap, and the separation rate of photo-generated electron-hole pairs. mdpi.com Doping TiO2 with metal or non-metal ions (e.g., Y-F, Ce-F) can enhance its photocatalytic properties by decreasing the energy gap, improving visible light utilization, or separating photo-generated electron-hole pairs. researchgate.net

Zinc Oxide (ZnO): ZnO nanoparticles, particularly when doped with transition metal ions like manganese (Mn) or copper (Cu) and iron (Fe), have shown high efficiency in the photocatalytic degradation of Disperse Blue dyes under UV or solar light. researchgate.netjetir.orghilarispublisher.comnih.gov The degradation efficiency of Disperse Blue 79:1 by ZnO/Mn nanocatalyst has been reported to be 98% after 60 minutes of irradiation under optimal conditions (pH 8.5, 0.05g catalyst/100ml dye solution, 3x10⁻⁵ M dye concentration). jetir.org The mechanism involves the generation of hydroxyl radicals (OH•) and superoxide (B77818) radicals (O2•-) which attack the dye molecules. mdpi.comjetir.org Increasing the catalyst amount generally increases the degradation rate up to a certain point due to increased active sites, after which the rate may plateau or decrease due to light dispersion and poor penetration. ijsdr.orgjetir.orghilarispublisher.com The pH of the reaction mixture significantly influences the degradation, with optimal pH values observed (e.g., pH 8.5 for ZnO/Mn and pH 7.0 for SrCrO4). ijsdr.orgjetir.org

Table 2: Photocatalytic Degradation of Disperse Blue Dyes

PhotocatalystDisperse Dye TypeKey Findings (Degradation Efficiency/Conditions)Reference
ZnO/Mn nanocatalystDisperse Blue 79:198% dye elimination in 60 min at pH 8.5, 0.05g catalyst/100ml. jetir.org jetir.org
Modified nano-TiO2 film electrodeDisperse Blue96.86% decolorization under UV light within 30 min. researchgate.net researchgate.net
Cu+2/Fe+3 codoped ZnO nanoparticlesDisperse Blue98.32% degradation rate under solar region. hilarispublisher.com hilarispublisher.com
Strontium Chromate (B82759) (SrCrO4)Disperse Blue 94Optimum degradation at pH 7.0, 0.25g SrCrO4/100mL, 3 X 10⁻⁵M dye. ijsdr.org ijsdr.org

The photocatalytic mechanism typically involves the excitation of the semiconductor by light, leading to the formation of electron-hole pairs. These charge carriers migrate to the surface and react with adsorbed water and oxygen, producing highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O2•-). These radicals then attack the chromophoric groups and other bonds within the dye molecule, leading to its degradation and ultimately mineralization into simpler, less harmful compounds. mdpi.com

Semiconductor Photocatalyst Systems (e.g., Nano-TiO2, ZnO/Mn, BiVO4)

Semiconductor photocatalysts play a crucial role in the degradation of organic pollutants like this compound (DB7). These materials, when exposed to light, generate electron-hole pairs that initiate a series of redox reactions, leading to the breakdown of the dye molecules.

Nano-TiO2: Titanium dioxide (TiO2) is a widely recognized photocatalyst due to its low cost, non-toxicity, high photostability, and biocompatibility. Nano-TiO2, specifically, exhibits enhanced photocatalytic activity due to its high surface area. Studies have investigated the photocatalytic degradation of Disperse Blue 1 using UV light in the presence of TiO2 and hydrogen peroxide (H2O2), with Degussa P25 TiO2 proving highly efficient. researchgate.net The average particle sizes of prepared TiO2 nanoparticles can range from 9.2 ± 0.1 nm to 10.1 ± 0.1 nm. mdpi.com The photocatalytic activity of TiO2 is primarily restricted to the UV spectral region due to its wide bandgap. researchgate.net

ZnO/Mn: Manganese-doped zinc oxide (ZnO/Mn) nanocatalysts have demonstrated significant effectiveness in the photodegradation of textile dyes like Disperse Blue 79:1. jetir.orgjetir.org The synthesis of ZnO/Mn at the nanoscale, confirmed by UV absorption, SEM, SEM-EDX, and XRD, shows its effectiveness in dye degradation. jetir.org Doping ZnO with transition metal ions like manganese creates new energy levels that trap electrons, thereby inhibiting electron-hole recombination and improving photocatalytic efficiency. jetir.org For instance, Mn-doped ZnO nanoparticles have shown promising results in degrading azo dyes under visible light, achieving 96% degradation. rovedar.com

BiVO4: Bismuth vanadate (B1173111) (BiVO4) is a narrow-bandgap semiconductor that exhibits photocatalytic activity under visible light irradiation. mdpi.com Pure BiVO4, however, often shows limited efficiency (e.g., approximately 20% degradation of methylene (B1212753) blue after 150 minutes) due to weak adsorption performance and poor electron-hole pair migration. mdpi.com Doping BiVO4 with rare earth ions, such as Terbium (Tb), can significantly enhance its photocatalytic activity by facilitating the separation of photogenerated electron-hole pairs. mdpi.com For example, 3 atomic percent Tb-doped BiVO4 achieved 98.2% degradation of methylene blue after 150 minutes of visible light irradiation. mdpi.com Platinum (Pt) deposition on BiVO4 surfaces has also been shown to significantly enhance photocatalytic efficiency by promoting rapid charge transfer, leading to increased hydroxyl radical production. acs.org

Role of Doping and Surface Modification in Photocatalytic Activity

Doping and surface modification are critical strategies for enhancing the photocatalytic efficiency of semiconductor materials. These modifications aim to improve light absorption, reduce electron-hole recombination, and increase the generation of reactive oxygen species.

Doping: Introducing foreign elements (dopants) into the semiconductor lattice can alter its electronic band structure, extending its light absorption capabilities into the visible spectrum and improving charge separation. For example, doping ZnO with manganese creates new energy levels that trap electrons, inhibiting electron-hole recombination and enhancing photocatalytic efficiency. jetir.org Similarly, doping TiO2 with metal and non-metal ions (e.g., Y-F co-doping or Ce-F co-doping) can decrease the semiconductor's energy gap, improve visible light utilization, and facilitate the separation of photo-generated electron-hole pairs. researchgate.net Ag-N co-doped TiO2 nanoparticles sensitized with disperse blue dyes have shown significantly enhanced photocatalytic properties, with reaction rates nearly four times higher than undoped TiO2. researchgate.netnih.gov

Surface Modification: Modifying the surface of photocatalysts can enhance their adsorption capacity for dye molecules and provide more active sites for reactions. For instance, the incorporation of Disperse Blue SE-2R dye into N-doped TiO2 nanoparticles during hydrothermal processes can lead to a greater loading of nanoparticles onto polyethylene (B3416737) terephthalate (B1205515) (PET) filaments, thereby enhancing photocatalytic performance. mdpi.com Surface defects in materials like Mn-doped ZnO-ZrO2 nanocomposites can also significantly affect their photocatalytic properties and the generation of active oxygen species. lidsen.com

Optimization of Photocatalytic Reaction Parameters (pH, Catalyst Concentration, Dye Concentration, Light Source)

The efficiency of photocatalytic degradation is highly dependent on various operational parameters, and optimizing these conditions is crucial for maximizing dye removal.

pH: The pH of the reaction mixture significantly influences the degradation rate of textile dyes. For instance, the optimal pH for the degradation of Disperse Blue 79:1 using ZnO/Mn nanocatalyst was found to be 8.5. jetir.org At this pH, the number of hydroxyl ions increases, which can further generate hydroxyl radicals by interacting with the catalyst. jetir.org Conversely, for some dyes like Acid Blue 74, an acidic pH can be slightly more effective. nih.gov The surface charge of the catalyst also changes with pH, affecting dye adsorption. For cationic dyes, alkaline conditions (e.g., pH 11) often lead to maximum degradation as the catalyst surface becomes negatively charged, attracting the positively charged dye molecules. scispace.com

Catalyst Concentration: Increasing the catalyst concentration generally accelerates the degradation rate up to an optimal point. Beyond this point, further increases may not significantly improve degradation or can even hinder it due to light scattering and reduced penetration of light to the catalyst's active sites. researchgate.netjetir.orgijsdr.orgmdpi.com For example, with ZnO/Mn catalyst, the degradation rate of Disperse Blue 79:1 increased up to 0.05 gm/100 ml of dye solution, after which it became constant. jetir.org

Dye Concentration: The initial dye concentration inversely affects the degradation efficiency. Higher dye concentrations can lead to a decrease in photocatalytic activity because the intense color of the dye can block light from reaching the photocatalyst surface, and the active sites on the catalyst become saturated. ijsdr.orgmdpi.commdpi.com For Disperse Blue 94, the degradation rate increased with dye concentration up to 3 x 10^-5 M, after which it decreased. ijsdr.org

Light Source: The type and intensity of the light source are critical. UV light is commonly used for wide-bandgap semiconductors like TiO2, while visible light is preferred for narrower bandgap materials or those modified to absorb visible light. researchgate.netmdpi.comresearchgate.net For instance, modified nano-TiO2 film electrodes showed 96.86% decolorization of Disperse Blue under UV light within 30 minutes, compared to 44.43% under sunlight. researchgate.net Disperse Blue dye can facilitate electron-hole separation in N-doped TiO2 nanoparticles faster under UV irradiation than visible light. mdpi.com

Table 1: Optimized Photocatalytic Reaction Parameters for Disperse Blue Dye Degradation

ParameterOptimal Value/RangeCatalyst/Dye SystemReference
pH8.5ZnO/Mn for Disperse Blue 79:1 jetir.org
7.0SrCrO4 for Disperse Blue 94 ijsdr.org
10-12CeO2-NPs/GO/PAM for Methylene Blue acs.org
Catalyst Conc.0.05 gm/100 ml dye solutionZnO/Mn for Disperse Blue 79:1 jetir.org
0.25g/100mLSrCrO4 for Disperse Blue 94 ijsdr.org
0.1g/LMn-doped ZnO for Terasil Blue rovedar.com
Dye Conc.3 x 10^-5 MZnO/Mn for Disperse Blue 79:1 jetir.org
3 x 10^-5 MSrCrO4 for Disperse Blue 94 ijsdr.org
Light SourceUV light (254 nm)ZnO/Mn for Disperse Blue 79:1 jetir.org
UV light, 2 x 200 W Tungsten lampsSrCrO4 for Disperse Blue 94 ijsdr.org
Elucidation of Reactive Oxygen Species Pathways (e.g., Hydroxyl Radical Generation)

The degradation of organic pollutants in photocatalytic systems primarily occurs through the generation of highly reactive oxygen species (ROS).

Generation of ROS: When a semiconductor photocatalyst is irradiated with light energy equal to or greater than its band gap, electrons (e-) in the valence band (VB) are excited to the conduction band (CB), creating electron-hole (h+) pairs. mdpi.com These charge carriers then react with adsorbed water molecules, hydroxide (B78521) ions (OH-), and oxygen (O2) to produce various ROS, including hydroxyl radicals (•OH) and superoxide radical ions (O2•-). mdpi.comajol.inforesearchgate.net

Role of Hydroxyl Radicals (•OH): Hydroxyl radicals are considered the main reactive species responsible for the decomposition of dye molecules into CO2 and H2O. mdpi.comajol.inforesearchgate.net The photogenerated holes can directly oxidize the dye or react with water and hydroxide ions to form •OH. ajol.info For example, in the degradation of Disperse Blue 79:1 using ZnO/Mn, strong oxidizing agents like •OH radicals cause the dye molecule to deteriorate. jetir.org Studies using radical scavengers have confirmed the significant role of •OH in photocatalytic degradation processes. rovedar.comacs.org

Role of Superoxide Radicals (O2•-): Superoxide radicals are also important ROS. Photogenerated electrons can react with oxygen to form O2•-. ajol.info Both •OH and O2•- contribute to the oxidation of organic compounds. ajol.info In some systems, O2•- might be the primary ROS involved, as observed in the degradation of bromophenol blue by TiO2/g-C3N4. mdpi.com

Photoelectrochemical Degradation Approaches

Photoelectrochemical (PEC) degradation combines photocatalysis with an external electric field, offering an enhanced approach for pollutant removal. This method utilizes semiconductor electrodes to facilitate charge separation and increase the efficiency of radical generation.

Mechanism: In PEC systems, the applied bias potential helps to separate the photogenerated electron-hole pairs more effectively, reducing recombination and leading to higher degradation rates compared to photocatalysis alone. researchgate.net

Applications for Dye Degradation: Modified nano-TiO2 film electrodes have been successfully employed for the photoelectrochemical degradation of Disperse Blue. researchgate.netinderscienceonline.com The results indicate that such electrodes can achieve high decolorization rates under UV light. researchgate.netinderscienceonline.com Bismuth vanadate (BiVO4) photoanodes have also been explored for the photoelectrochemical degradation of various dyes, demonstrating improved degradation efficiency. researchgate.net Composites like exfoliated graphite (B72142) and bismuth vanadate (EG-BiVO4) have shown potential for removing dyes from aqueous solutions through PEC techniques. researchgate.net

Integrated Remediation Systems and Hybrid Technologies

Integrated remediation systems and hybrid technologies combine different treatment methods to achieve more comprehensive and efficient removal of persistent pollutants like this compound. These approaches leverage the strengths of individual technologies to overcome their limitations.

Combined Processes: Combining photocatalysis with other advanced oxidation processes (AOPs) or physical/chemical methods can significantly enhance degradation efficiency. For example, the UV/TiO2/H2O2 process has been investigated for the photocatalytic degradation of Disperse Blue 1, demonstrating high efficiency. researchgate.net The addition of H2O2 can suppress the recombination of holes and electrons and produce more hydroxyl radicals. researchgate.net

Examples of Hybrid Systems:

Photocatalysis + Adsorption: This approach can involve integrating photocatalysts with highly porous materials to enhance the adsorption of dye molecules, bringing them closer to the active sites for degradation.

Photocatalysis + Electrochemical Oxidation: Photoelectrochemical degradation, as discussed, is a form of hybrid technology that combines light-induced reactions with an electric field to improve charge separation and radical generation. researchgate.net

Photocatalysis + Ozonation: Combining photocatalysis with ozonation can lead to enhanced degradation due to the powerful oxidizing nature of ozone and the radicals generated by the photocatalyst.

Theoretical and Computational Investigations of Disperse Blue 7

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-electron systems. It is widely applied to predict various molecular properties, including electronic structure, geometry, and chemical reactivity austinpublishinggroup.comacs.org.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbital Calculations)

Electronic structure analysis using DFT provides crucial information about the distribution of electrons within a molecule, which directly influences its chemical and physical properties. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) austinpublishinggroup.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and reactivity austinpublishinggroup.comphyschemres.org. A smaller energy gap often suggests lower kinetic stability and higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO austinpublishinggroup.com.

For anthraquinone-based dyes, including those structurally similar to Disperse Blue 7, DFT calculations are used to map the electron density distributions of HOMO and LUMO orbitals researchgate.net. These calculations help in understanding charge transfer characteristics and the molecule's response to excitation rsc.org. While specific HOMO-LUMO energy gap values for this compound were not explicitly found in the provided search results, studies on similar disperse blue dyes and anthraquinone (B42736) derivatives highlight the importance of these calculations in understanding their electronic transitions and optical properties physchemres.orgresearchgate.netrsc.org. For instance, a study on an iron(III) porphyrin complex, where DFT calculations were performed, reported a HOMO-LUMO energy gap of 0.9042 eV, indicating a small band gap attributed to improved conjugation physchemres.org.

Geometrical Optimization and Conformational Analysis

Geometrical optimization in DFT aims to find the most stable arrangement of atoms in a molecule by minimizing its total energy acs.orgxisdxjxsu.asiacas.cz. This process yields the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. Conformational analysis, often performed in conjunction with geometrical optimization, explores different stable spatial arrangements (conformers) of a molecule cas.cz.

Prediction of Chemical Reactivity and Active Sites

DFT is a valuable tool for predicting the chemical reactivity of molecules and identifying their active sites, which are the regions most likely to participate in chemical reactions tandfonline.comresearchgate.net. This is often achieved through the analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors such as Fukui functions tandfonline.comresearchgate.net.

For this compound, which is an anthraquinone derivative, understanding its reactive sites is important for predicting its degradation pathways, especially in environmental contexts or during chemical treatments. For instance, DFT-based quantum chemical computations on Disperse Blue 1, another disperse dye, showed that the amine functions in the p-phenyldiamine moieties were the reactive sites for oxidative decolorization researchgate.nettuiasi.ro. This suggests that similar amine or hydroxyl groups in this compound could also be potential active sites for chemical transformations. DFT studies can evaluate the susceptibility of molecules to radical attacks using Fukui functions and predict how substituent groups influence chemical reactivity tandfonline.com.

Non-Linear Optical (NLO) Properties Prediction

Non-Linear Optical (NLO) properties refer to the behavior of materials in response to intense laser light, leading to phenomena such as harmonic generation and optical switching. Organic molecules, especially those with extended π-conjugation systems and strong electron donor-acceptor interactions, are often investigated for their potential NLO applications rsc.orgacs.org.

DFT and Time-Dependent DFT (TD-DFT) are commonly employed to predict NLO properties such as polarizability (α) and hyperpolarizability (β, γ) researchgate.netias.ac.in. These properties are influenced by factors like charge redistribution, frontier molecular orbital energy gaps, and the composition of molecular orbitals rsc.org. While direct NLO property predictions for this compound were not found, studies on other disperse blue dyes like Disperse Blue 354 and Disperse Blue 183 have utilized DFT to investigate their NLO characteristics, demonstrating their potential in nonlinear optical devices researchgate.netias.ac.in. The solvent environment can also play an influential role, with NLO characteristics often increasing from non-polar to polar solvents researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that predict the physicochemical, biological, and environmental fate properties of molecules based on their chemical structure mst.dkecetoc.org. For disperse dyes like this compound, QSAR modeling is crucial for assessing their environmental impact, including persistence, biodegradation, and potential for bioaccumulation canada.cacanada.caresearchgate.net.

QSAR models can estimate properties such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), which are indicators of a substance's affinity for solids and its potential to sorb to organic matter in the environment ecetoc.orgcanada.ca. While specific QSAR predictions for this compound's environmental fate were not detailed, QSAR models have been applied to similar disperse dyes, such as Disperse Blue 79 and Disperse Blue 77, to assess their environmental behavior, including release to wastewater and potential for adsorption canada.cacanada.ca. It is noted that for some complex dyes, direct QSAR predictions for physical and chemical properties may be considered inappropriate, and read-across approaches using analogous structures might be employed canada.cacanada.ca. The development of robust QSAR models relies on high-quality experimental data and a thorough understanding of the underlying scientific principles ecetoc.orgresearchgate.net.

Molecular Dynamics Simulations in Dye-Fiber Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over a period, providing insights into their dynamic behavior and interactions xisdxjxsu.asia. In the context of textile dyes, MD simulations can be used to investigate dye-fiber interactions at a molecular level, which is critical for understanding dyeing mechanisms, dye uptake, and fastness properties.

For disperse dyes, MD simulations can help elucidate how dye molecules penetrate and interact with the amorphous regions of hydrophobic fibers like polyester (B1180765) icm.edu.pl. These simulations can provide insights into factors affecting dye diffusion, such as dye structure planarity and the swelling of the fiber in the presence of dyeing auxiliaries icm.edu.plresearchgate.net. For example, studies have used MD simulations to investigate the dispersion mechanism of polycarboxylic acid dispersants for disperse dyes like C.I. Disperse Blue 79, revealing how dispersant hydrophilicity, charge repulsion, and hydrophobic interactions influence dispersion stability and binding to dye crystals researchgate.net. Such simulations can also explore the influence of accelerants on fiber swelling and dye solubility in non-aqueous dyeing systems, ultimately affecting dye uptake researchgate.net. While direct MD simulation studies specifically on this compound's interaction with fibers were not found in the provided search results, the applicability of this method to other disperse dyes suggests its relevance for future investigations of this compound.

Emerging Research Areas and Future Directions in Disperse Blue 7 Studies

Development of Sustainable Synthesis and Application Methodologies

The textile industry's reliance on traditional dyeing methods contributes significantly to global wastewater pollution and chemical usage maake.com. Research efforts are therefore directed towards developing greener alternatives for Disperse Blue 7.

Sustainable Synthesis: Traditional manufacturing methods for this compound involve the condensation of 1,4,5,8-tetrahydroxyanthracene-9,10-dione with 2-aminoethanol, followed by oxidation worlddyevariety.com. Future research aims to develop synthetic routes that minimize hazardous reagents, reduce energy consumption, and generate less waste. While specific sustainable synthesis methods for this compound are not extensively detailed in current literature, the broader trend in dye chemistry points towards:

Catalytic Oxidation in Water-Phase: For similar dyes, catalytic oxidation reactions in water, utilizing polyoxometalate catalysts and aqueous hydrogen peroxide, have been explored to reduce the use of harmful heavy metals and organic solvents mdpi.com. Such approaches could be adapted for this compound synthesis.

Enzymatic Synthesis: The use of enzymes as biocatalysts for dye synthesis is an emerging area that could offer more environmentally benign pathways, reducing the need for harsh chemical conditions.

Sustainable Application Methodologies: Innovations in textile dyeing aim to drastically reduce water and chemical consumption.

Waterless Dyeing Technologies: Technologies like supercritical CO2 dyeing, foam dyeing, and air-dye technology are gaining traction. These methods significantly cut down on water usage, chemical consumption, and energy, with digital printing using inkjet technology also offering precise dye deposition to minimize waste globalscientificjournal.com.

High-Efficiency Dyeing Machines: Development of machines designed to optimize water and energy use, reduce dye and chemical consumption, and minimize waste, such as low liquor ratio machines, is crucial for sustainable application globalscientificjournal.com.

Microbial Dyeing: A promising area involves engineering bacterial strains to produce pigments and dye textiles, offering significant reductions in water and energy consumption and eliminating solvent use earlham.ac.uk. This interdisciplinary approach could revolutionize the application of dyes like this compound.

Innovative Strategies for Enhanced Degradation and Resource Recovery

Given the persistence of this compound, innovative strategies for its degradation and potential resource recovery from wastewater are paramount.

Enhanced Degradation Technologies:

Advanced Oxidation Processes (AOPs): AOPs, including ozonation, photocatalytic degradation, Fenton's reagent (H2O2/Fe2+), photo-Fenton, and electrochemical oxidation, are highly effective for degrading complex organic pollutants like dyes iwaponline.comijcce.ac.ire-ijep.co.insciencepublishinggroup.com. These processes generate highly reactive hydroxyl radicals that can mineralize dyes or transform them into more biodegradable structures ijcce.ac.irsciencepublishinggroup.com.

Photocatalytic Degradation: Studies on other disperse dyes, such as Disperse Blue 79:1 and Disperse Blue 94, have shown high degradation efficiencies (e.g., 98% in 60 minutes for Disperse Blue 79:1) using photocatalysts like ZnO/Mn nanocatalysts and strontium chromate (B82759) under UV or visible light irradiation ijsdr.orgjetir.orgmdpi.comresearchgate.net. The effectiveness is influenced by parameters like pH, catalyst concentration, and dye concentration ijsdr.orgjetir.org.

Biodegradation: While disperse dyes are generally considered non-biodegradable under aerobic conditions, sequential anaerobic/aerobic treatment processes have shown promise for the degradation of some azo dyes, including Disperse Blue 79. In these processes, anaerobic conditions lead to the biotransformation of dyes into amines, which are then further mineralized in the aerobic phase frontiersin.orgiwaponline.comnih.gov. Research on microbial degradation pathways, particularly involving bacterial enzymes like laccase, lignin (B12514952) peroxidase, and azoreductase, is crucial for developing effective bioremediation strategies frontiersin.orgnih.gov.

Adsorption: Adsorption techniques using materials like zeolites, clay, and activated carbon are widely used due to their simplicity, efficiency, and ability to remove a wide range of pollutants researchgate.net. Modified cenosphere-based zeolites have shown high removal efficiencies for disperse dyes (e.g., 95.23% for Disperse Blue 79:1) researchgate.net.

Resource Recovery:

Research is exploring methods to recover valuable resources from dye-containing wastewater, moving beyond mere degradation to a circular economy approach. This could involve the recovery of water for reuse in dyeing processes or the extraction of valuable components from the degraded dye products, though specific examples for this compound are less documented. The broader textile industry is focusing on the reuse of washing waters and recycling of wastewater to enhance energy efficiency and reduce the carbon footprint mdpi.com.

Cross-Disciplinary Approaches in Dye Chemistry and Environmental Engineering

Addressing the complex challenges posed by dyes like this compound necessitates a collaborative effort across multiple scientific and engineering disciplines.

Integration of Green Chemistry Principles: Dye chemists are increasingly integrating green chemistry principles into the design and synthesis of new dyes with reduced environmental footprints, focusing on less toxic precursors and more efficient reaction pathways.

Novel Material Science for Dye Adsorption and Catalysis: Environmental engineers and material scientists are collaborating to develop advanced adsorbents and catalysts for dye removal and degradation. This includes designing nanomaterials with enhanced catalytic activity and selectivity for specific dye structures jetir.orgmdpi.comresearchgate.net.

Biotechnology and Synthetic Biology: The field of biotechnology is contributing significantly through the development of microbial and enzymatic systems for dye decolorization and degradation earlham.ac.ukfrontiersin.orgnih.govnih.gov. Synthetic biology approaches are being used to engineer microorganisms for sustainable dye production and application earlham.ac.uk.

Process Optimization and Automation: Environmental engineering focuses on optimizing wastewater treatment processes, integrating advanced technologies, and utilizing tools like artificial intelligence and machine learning to predict and manage energy and water consumption in dyeing operations mdpi.com.

Life Cycle Assessment (LCA): Cross-disciplinary studies are employing LCA to evaluate the environmental impact of dyes like this compound across their entire life cycle, from raw material extraction to disposal, identifying hotspots for improvement and guiding the development of more sustainable alternatives.

These emerging research areas highlight a concerted effort to transform the production, application, and treatment of this compound, moving towards a more sustainable and environmentally responsible textile industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.